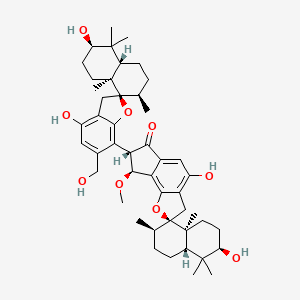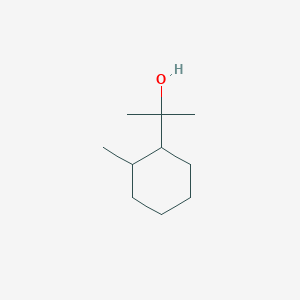
o-Menthan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Menthan-8-ol: is an organic compound with the molecular formula C10H20O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by its IUPAC name, 2-(2-Methylcyclohexyl)-2-propanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Menthan-8-ol typically involves the hydrogenation of piperitone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation process converts the carbon-carbon double bonds in piperitone to single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
o-Menthan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of menthone and menthol.
Reduction: Formation of menthane.
Substitution: Formation of menthyl ethers and esters.
Aplicaciones Científicas De Investigación
o-Menthan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical analgesics and anti-inflammatory agents.
Industry: Used in the formulation of fragrances, flavors, and cosmetics
Mecanismo De Acción
The mechanism of action of o-Menthan-8-ol involves its interaction with various molecular targets and pathways:
Cold and Menthol Receptor 1 (TRPM8): this compound activates this receptor, leading to a cooling sensation.
κ-Opioid Receptor: It may also act as an agonist at this receptor, contributing to its analgesic properties.
Comparación Con Compuestos Similares
Similar Compounds
Menthol: Similar in structure but differs in the position of the hydroxyl group.
Menthone: An oxidized form of menthol.
Pulegone: A related monoterpene with a ketone functional group.
Uniqueness
o-Menthan-8-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its ability to activate the TRPM8 receptor makes it particularly valuable in applications requiring a cooling effect .
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(2-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
IICCIPKJBCWTBP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


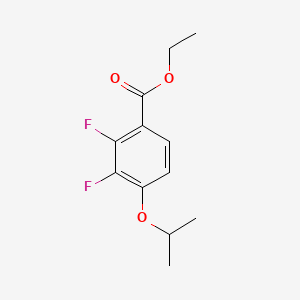
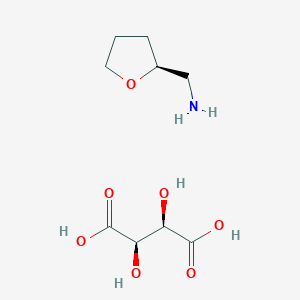

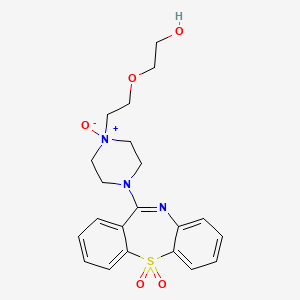
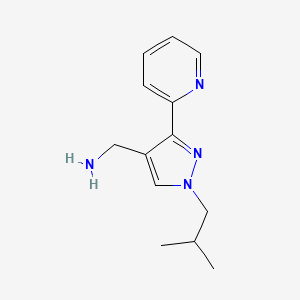




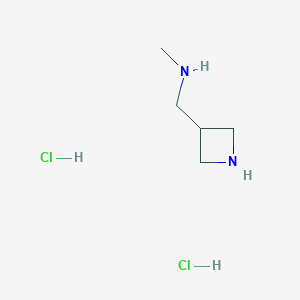
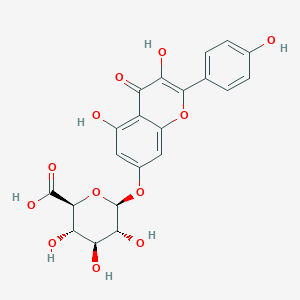
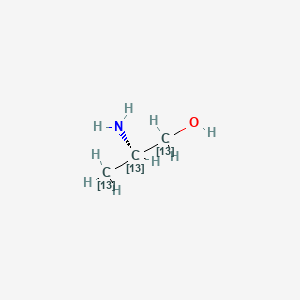
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
